

Physical Properties & Critical Handling of 2-Chloroethyl Formate

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Compound of Interest

Compound Name: 2-Chloroethyl formate

CAS No.: 1487-43-0

Cat. No.: B105670

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CAS: 1487-43-0 | Formula: C₃H₅ClO₂ | MW: 108.52 g/mol [1][2]

Executive Summary

2-Chloroethyl formate is a halo-ester intermediate used in the synthesis of complex pharmaceutical scaffolds and agrochemicals.[2] Structurally, it consists of a formate ester group linked to a 2-chloroethyl moiety.[1][2] In drug development, it is critically important to distinguish this compound from its more aggressive analog, 2-Chloroethyl chloroformate (CAS 627-11-2). [2]

While often used as a building block, **2-Chloroethyl formate** poses specific challenges in Genotoxic Impurity (PGI) assessments.[2] Its chloroethyl group functions as a potential alkylating agent, capable of reacting with nucleophilic DNA bases.[2] Furthermore, it is a metabolic and hydrolytic precursor to 2-chloroethanol, a known toxicant.[2] This guide provides the definitive physical data and handling logic required for rigorous CMC (Chemistry, Manufacturing, and Controls) documentation.[2]

Molecular Identity & Structural Analysis

Precise identification is the first line of defense against reagent confusion in the laboratory.[2]

Parameter	Value	Technical Note
IUPAC Name	2-Chloroethyl formate	Preferred over "Formic acid, 2-chloroethyl ester"
CAS Number	1487-43-0	Critical Distinction:[1][3] Do NOT confuse with 2-Chloroethyl chloroformate (627-11-2)
SMILES	<chem>C(CCl)OC=O</chem>	Useful for QSAR/PGI prediction models
InChI Key	QHOINBKBMJLHPY-UHFFFAOYSA-N	Unique digital identifier for database verification
Molecular Weight	108.52 g/mol	Moderate volatility range

Thermodynamic & Physical Constants

The following data points are synthesized from experimental values and high-fidelity predictive models (Joback/Crippen methods) where specific literature gaps exist.

Core Physical Data

Property	Value	Implications for Processing
Physical State	Liquid (at 20°C)	Colorless to pale yellow; requires liquid handling protocols.[1]
Boiling Point	137.2°C (at 760 mmHg)	significantly lower than the chloroformate analog (155°C). [2] Amenable to distillation purification.[2]
Density	1.165 g/cm ³ (at 20°C)	Denser than water.[1][2] Will form the bottom layer in aqueous extractions if not hydrolyzed.[2]
Refractive Index ()	1.403	Key purity indicator; lower than chlorinated solvents like DCM (1.42).[2]
Flash Point	52.3°C	Flammable. Requires grounding and inert atmosphere (N ₂ /Ar) during transfer.[2]
Vapor Pressure	~7.13 mmHg (at 25°C)	Moderate volatility; requires fume hood for all manipulations to prevent inhalation.[2]

Solubility & Phase Behavior

Property	Value	Context
LogP (Octanol/Water)	1.03	Moderately lipophilic. Soluble in common organic solvents (DCM, EtOAc, THF).[2]
Water Solubility	Hydrolytic Decomposition	Do not partition in water. The compound hydrolyzes to release HCl equivalents (via secondary breakdown) and formic acid.[2]

Critical Distinction: Formate vs. Chloroformate

A common error in procurement and synthesis is confusing **2-Chloroethyl formate** with 2-Chloroethyl chloroformate.[2] This distinction is vital for safety and reactivity.

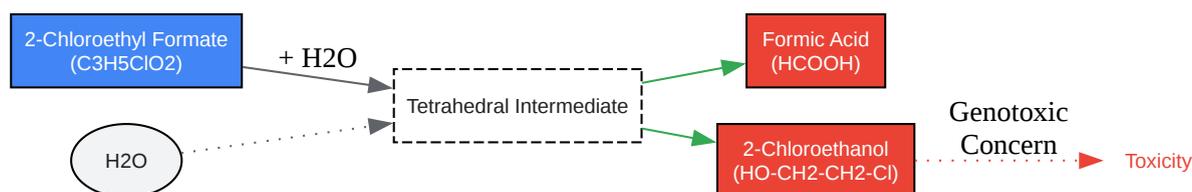
Feature	2-Chloroethyl Formate (This Topic)	2-Chloroethyl Chloroformate (The Analog)
CAS	1487-43-0	627-11-2
Structure	Cl-CH ₂ -CH ₂ -O-CH=O	Cl-CH ₂ -CH ₂ -O-C(=O)Cl
Reactivity	Mild acylating agent; Formyl donor.[2]	Aggressive acylating agent; Carbamate precursor.[2]
Toxicity	Toxic; Alkylating potential.	Highly Toxic; Corrosive; Lachrymator.[2]
Boiling Point	137.2°C	155°C

Stability & Reactivity Profile

Understanding the degradation pathways is essential for controlling impurities in the final drug substance.[2]

Hydrolysis Pathway

In the presence of moisture or aqueous bases, **2-Chloroethyl formate** undergoes hydrolysis. [2] This reaction is autocatalytic as the formic acid produced lowers the pH, potentially accelerating further degradation.[2]



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Figure 1: Hydrolytic degradation pathway yielding Formic Acid and 2-Chloroethanol (a known genotoxin).[2]

Experimental Protocol: Trace Analysis via GC-MS

To validate the absence of this reagent in a final API (Active Pharmaceutical Ingredient), a self-validating GC-MS method is required.[2]

Objective: Quantify residual **2-Chloroethyl formate** at ppm levels (Limit of Quantitation: < 5 ppm).

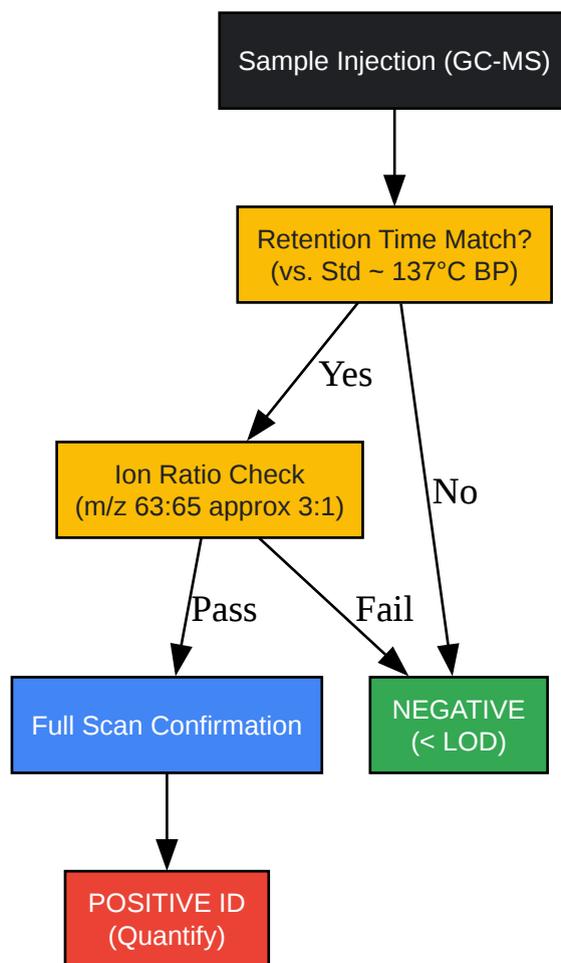
Methodology

- Sample Preparation:
 - Dissolve 50 mg of API in 1.0 mL of Dichloromethane (DCM).
 - Rationale: DCM is a non-protic solvent that prevents hydrolysis during analysis and offers high solubility for the lipophilic ester.[2]
- Internal Standard:
 - Add 10 μ L of Ethyl Formate-d1 (deuterated) as an internal standard to correct for injection variability.
- GC Parameters:

- Column: DB-624 or equivalent (Cyanopropylphenyl dimethyl polysiloxane) – ideal for volatile halogenated compounds.[2]
- Carrier Gas: Helium at 1.2 mL/min (constant flow).[2]
- Inlet: Splitless mode at 200°C.
- Oven Program: 40°C (hold 2 min) → 10°C/min → 180°C (hold 2 min).
- MS Detection (SIM Mode):
 - Monitor Target Ions (m/z): 63, 65 (Chloroethyl fragment) and 29 (Formyl group).[2]
 - Validation Check: The ratio of m/z 63/65 should match the natural chlorine isotope abundance (~3:1).[2]

Analytical Decision Tree

This workflow ensures correct identification and prevents false positives from structural analogs.[2]



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Figure 2: Analytical decision logic for confirming **2-Chloroethyl formate** presence.

Safety & Handling (E-E-A-T)

Warning: **2-Chloroethyl formate** combines the hazards of alkylating agents with flammability.
[2]

- Engineering Controls: Handle strictly within a certified chemical fume hood.
- PPE: Butyl rubber gloves are recommended over nitrile for extended contact with halogenated esters.[2]
- Spill Management:

- Do NOT use water.[2][4] Water generates heat and acid fumes (hydrolysis).[2]
- Absorb with vermiculite or dry sand.[2]
- Neutralize waste with a non-aqueous base (e.g., ethanolic KOH) carefully if required by local disposal protocols.[2]
- Storage:
 - Store under inert gas (Argon/Nitrogen).[2]
 - Temperature: 2–8°C (Refrigerated) to suppress hydrolysis and transesterification.
 - Segregate from strong oxidizers and amines.[2]

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 246748, **2-Chloroethyl formate**. [2] Retrieved from [[Link](#)]
- NIST Chemistry WebBook. **2-Chloroethyl formate** Spectral Data. Retrieved from [[Link](#)][2]

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Sources

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- To cite this document: BenchChem. [Physical Properties & Critical Handling of 2-Chloroethyl Formate]. BenchChem, [2026]. [Online PDF]. Available at:

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